
GW842166X
Descripción general
Descripción
GW842166 es un compuesto sintético que actúa como un potente y selectivo agonista para el receptor cannabinoide tipo 2 (CB2). Tiene una estructura química única basada en un núcleo de pirimidina y es conocido por sus propiedades analgésicas, antiinflamatorias y antihiperalgésicas . A diferencia de otros cannabinoides, GW842166 no exhibe efectos conductuales similares al cannabis debido a su extremadamente baja afinidad por el receptor cannabinoide tipo 1 (CB1) .
Métodos De Preparación
La síntesis de GW842166 implica varios pasos, comenzando con la preparación del núcleo de pirimidina. . El producto final se obtiene a través de una serie de pasos de purificación, incluida la recristalización y la cromatografía.
Análisis De Reacciones Químicas
GW842166 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales unidos al núcleo de pirimidina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Neuroprotective Effects in Parkinson's Disease
One of the most significant applications of GW842166X is in the context of Parkinson's disease (PD). Research has demonstrated that this compound exerts protective effects against the loss of dopamine neurons induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model PD in laboratory settings.
Mechanisms of Action:
- Reduction of Dopaminergic Neuron Loss: this compound has been shown to attenuate 6-OHDA-induced loss of dopaminergic axonal terminals and dopamine release, suggesting a neuroprotective role against neuronal degeneration associated with PD .
- Behavioral Improvements: In animal models, treatment with this compound resulted in significant improvements in motor function deficits, as evidenced by enhanced performance in various behavioral tests such as grip strength and rotarod tests .
- Electrophysiological Changes: Electrophysiological studies indicate that this compound decreases action potential firing in substantia nigra pars compacta (SNc) dopamine neurons, likely through modulation of hyperpolarization-activated currents. This reduction may help mitigate calcium overload and oxidative stress, which are critical factors in neuronal death .
Study 1: Neuroprotection Against 6-OHDA
In a study published in Frontiers in Pharmacology, researchers investigated the neuroprotective effects of this compound on mice treated with 6-OHDA. The study found that:
- Motor Function Recovery: Mice receiving this compound showed significantly improved motor functions compared to those treated with 6-OHDA alone. This was measured through various tests assessing balance and coordination .
- Behavioral Assessment: The treatment also reduced depressive-like behaviors linked to PD, as indicated by increased sucrose preference and reduced immobility time in forced swim tests .
Study 2: Electrophysiological Analysis
Another pivotal study focused on the electrophysiological effects of this compound on SNc dopamine neurons:
- Decreased Action Potential Firing: The application of this compound led to a notable decrease in spontaneous firing rates of dopamine neurons. This effect was attributed to a shift in the half-activation potential of hyperpolarization-activated currents, which may contribute to its neuroprotective properties .
- Calcium Load Reduction: By decreasing action potential firing, this compound potentially reduces calcium influx into neurons, thereby protecting them from excitotoxicity associated with PD .
Summary Table of Applications
Application Area | Mechanism | Key Findings |
---|---|---|
Neuroprotection in Parkinson's | CB2 receptor activation | Attenuation of dopaminergic neuron loss |
Behavioral Improvement | Modulation of neuronal activity | Enhanced motor function and reduced depressive behavior |
Electrophysiological Modulation | Decreased action potential firing | Reduced calcium overload and oxidative stress |
Mecanismo De Acción
GW842166 ejerce sus efectos principalmente a través de la activación del receptor cannabinoide tipo 2 (CB2). Esta activación conduce a la modulación de diversas vías de señalización involucradas en el dolor y la inflamación. El compuesto regula positivamente la expresión de citocinas antiinflamatorias y regula negativamente las citocinas proinflamatorias, reduciendo así la inflamación y el dolor .
Comparación Con Compuestos Similares
GW842166 es único en su activación selectiva del receptor cannabinoide tipo 2 (CB2) sin una afinidad significativa por el receptor cannabinoide tipo 1 (CB1). Esta selectividad reduce el riesgo de efectos psicoactivos comúnmente asociados con otros cannabinoides. Los compuestos similares incluyen:
JWH-133: Otro agonista selectivo de CB2 con propiedades antiinflamatorias.
AM1241: Un agonista de CB2 conocido por sus efectos analgésicos.
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus estructuras químicas y aplicaciones terapéuticas específicas.
Actividad Biológica
GW842166X is a selective agonist for the cannabinoid receptor type 2 (CB2), which has garnered attention for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). This compound is notable for its ability to mitigate neuronal loss and associated motor deficits induced by neurotoxins like 6-hydroxydopamine (6-OHDA).
This compound operates primarily through its action on CB2 receptors, which are predominantly expressed in immune cells but also found in various neuronal populations. Activation of these receptors leads to a reduction in intracellular cAMP levels, thereby influencing neuronal excitability and calcium dynamics. Specifically, this compound has been shown to decrease the firing rate of substantia nigra pars compacta (SNc) dopamine neurons by reducing hyperpolarization-activated currents () and shifting the half-activation potential to a more hyperpolarized state .
Neuroprotective Effects
Research indicates that this compound protects against 6-OHDA-induced dopaminergic neuron loss. In experimental studies involving mice, chronic treatment with this compound resulted in:
- Decreased Dopamine Neuron Loss : Immunohistochemical analysis confirmed reduced loss of tyrosine hydroxylase-positive neurons in the SNc following treatment .
- Improved Motor Function : Behavioral assessments demonstrated that treated mice exhibited significantly better performance in tasks assessing motor coordination and strength, such as grip strength tests and rotarod performance .
Summary of Findings
Study Aspect | Observations | Statistical Significance |
---|---|---|
Dopamine Neuron Preservation | Significant reduction in neuron loss | p < 0.001 |
Motor Function Improvement | Enhanced grip strength and rotarod performance | p < 0.004 |
Action Potential Firing Frequency | Decreased firing frequency in SNc neurons | p < 0.007 |
Behavioral Anxiogenic Effects | Amelioration of anxiety-like behaviors | p = 0.027 |
Experimental Models
Several studies have utilized the 6-OHDA mouse model to assess the neuroprotective capabilities of this compound:
- Study on Dopaminergic Functionality : This study demonstrated that this compound could prevent the reduction of dopamine release frequency in the striatum following 6-OHDA exposure, indicating a protective effect on dopaminergic terminals .
- Behavioral Assessments : In behavioral tests, this compound treatment not only improved motor deficits but also reduced depressive-like behaviors observed in 6-OHDA-treated mice. This suggests a broader impact on both motor and emotional aspects of neurological function .
- Mechanistic Insights : Electrophysiological recordings revealed that this compound application resulted in a significant decrease in action potential firing frequency among SNc dopamine neurons, which was reversed by co-administration of the CB2 antagonist AM630, confirming the receptor-specific action of this compound .
Conclusion from Research
The findings across multiple studies indicate that this compound holds promise as a therapeutic agent for neuroprotection in Parkinson's disease and potentially other neurodegenerative disorders. Its ability to modulate neuronal excitability and protect against toxic insults presents a compelling case for further clinical exploration.
Future Directions
Further research is warranted to explore:
- Long-term effects of this compound treatment on neurodegeneration.
- The potential for combination therapies with other neuroprotective agents.
- The implications of biased signaling through CB2 receptors on therapeutic outcomes.
Propiedades
IUPAC Name |
2-(2,4-dichloroanilino)-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F3N4O2/c19-11-1-2-14(13(20)7-11)26-17-25-9-12(15(27-17)18(21,22)23)16(28)24-8-10-3-5-29-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,24,28)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQYWUXBZHPIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216786 | |
Record name | GW-842,166X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666260-75-9 | |
Record name | 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=666260-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW 842166 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666260759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW842166 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GW-842,166X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW842166 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1I6P2DZ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GW842166?
A: GW842166 is a selective agonist of the cannabinoid receptor type 2 (CB2). [, ] This means it binds to and activates CB2 receptors, which are primarily found on immune cells and in the central nervous system.
Q2: How does GW842166's activation of CB2 receptors translate to potential therapeutic effects in Parkinson’s disease?
A: Research suggests that GW842166 may exert neuroprotective effects in Parkinson's disease models. In a study using a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, GW842166 treatment improved motor function and reduced the loss of dopamine neurons. [, ] These effects were blocked by a CB2 antagonist, indicating a CB2-dependent mechanism.
Q3: What is known about the potential anxiolytic and antidepressant effects of GW842166?
A: Preclinical studies suggest that GW842166 may also have anxiolytic and antidepressant-like effects in the context of Parkinson's disease. In the 6-OHDA mouse model, GW842166 ameliorated anxiety- and depression-like behaviors, again through a mechanism involving CB2 receptor activation. []
Q4: Has GW842166 demonstrated efficacy in other models of pain besides Parkinson’s disease?
A: While GW842166 showed analgesic effects in a rat model of inflammatory pain, it failed to demonstrate clinically meaningful analgesia in a study involving acute dental pain after third molar extraction. [, ] Furthermore, in a chronic primary pain mouse model, GW842166 did not alleviate pain, highlighting the complex nature of pain and the limitations of preclinical models in predicting clinical efficacy. []
Q5: Are there any computational studies investigating the interaction of GW842166 with the CB2 receptor?
A: Yes, molecular dynamics simulations and free energy calculations have been employed to understand the binding mechanism of GW842166 to the human CB2 receptor. [] These studies provided insights into the critical residues involved in ligand binding and helped define structural requirements for CB2 agonists.
Q6: What is known about the structure-activity relationship (SAR) of GW842166?
A: Research efforts have focused on modifying the structure of GW842166 to develop novel CB2 agonists with improved properties. For example, quinazoline/pyrimidine-2,4(1H,3H)-dione derivatives based on the GW842166 scaffold have been synthesized and evaluated for their CB2 agonist potency, selectivity, and physicochemical characteristics. [] These studies help refine our understanding of how specific structural features influence the compound's interaction with the CB2 receptor and its overall pharmacological profile.
Q7: Has GW842166 been investigated as a potential therapeutic target in other diseases?
A: Beyond its potential in Parkinson's disease and pain management, research suggests GW842166 might have therapeutic benefits in other conditions. One study indicated its potential in alleviating osteoarthritis by suppressing cartilage degradation mediated by lipopolysaccharide (LPS) in mice. [] Another study highlighted its role in ameliorating psoriasis-like skin lesions by inhibiting inflammation and oxidative stress. [] These findings warrant further investigation into the potential therapeutic applications of GW842166 in various inflammatory and immune-related disorders.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.